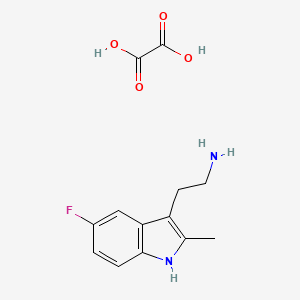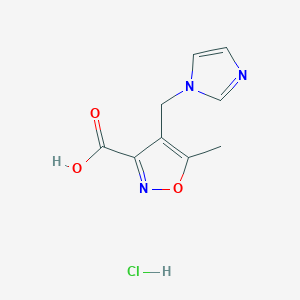
(4-Isothiocyanatophenyl)(2-methylphenyl)amine
説明
(4-Isothiocyanatophenyl)(2-methylphenyl)amine is a useful research compound. Its molecular formula is C14H12N2S and its molecular weight is 240.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Biological Activity
Acyl isothiocyanates and their derivatives, including acyl thioureas and acyl thiosemicarbazides, are significant in synthesizing heterocycles and in chemistry as catalysts, ligands, and colorimetric hemosensors. Their versatility extends to promising biologically active compounds, with antimicrobial, fungicidal, antitumor, antiviral, and antifungal activities being detailed. These compounds are considered promising for further structural modification aimed at novel drug discovery (Kholodniak & Kovalenko, 2022).
Degradation of Nitrogen-containing Hazardous Compounds
Advanced oxidation processes (AOPs) have shown effectiveness in mineralizing nitrogen-containing compounds to improve the efficacy of overall treatment schemes. AOPs, including ozone and Fenton processes, are highly reactive towards amines, dyes, and pesticides, highlighting the importance of optimized conditions for efficient degradation. Such findings are crucial for developing technologies focusing on the degradation of toxic and hazardous amino compounds in water (Bhat & Gogate, 2021).
Chemistry of Alkyl Phosphites with Nitrogen-Containing Compounds
Investigations into the chemical reactivity of alkyl phosphites with nitrogen-containing compounds, including isothiocyanates, highlight efficient approaches to synthesize α-amino-, β-amino-, and/or enaminophosphonates. These compounds play crucial roles in pharmaceutical chemistry, underlining the significance of such reactivity studies for drug development (Abdou, Barghash, & Bekheit, 2015).
Aromatic Amines and Cancer
Aromatic amines, including 4-aminobiphenyl derivatives, are identified as an important class of human carcinogens. Research into their mechanisms of toxicity has revealed complex bioactivation processes. This knowledge is pivotal for public health priorities, emphasizing the need for a detailed understanding of aromatic amine carcinogenesis (Wang, Hanna, Sugamori, & Grant, 2019).
Reductive Amination Employing Hydrogen
The reductive amination process is crucial in amine synthesis, utilizing aldehydes, ketones, or amines in the presence of a reducing agent and often a catalyst. This process is significant for producing alkyl amines, which are key functional groups in pharmaceuticals, agrochemicals, or materials. The advancements in catalysts, especially those based on earth-abundant metals, underscore the importance of this process in industrial and academic research (Irrgang & Kempe, 2020).
特性
IUPAC Name |
N-(4-isothiocyanatophenyl)-2-methylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2S/c1-11-4-2-3-5-14(11)16-13-8-6-12(7-9-13)15-10-17/h2-9,16H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASNPTBYEFNDWJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=CC=C(C=C2)N=C=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{2-[(4-Chlorophenyl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B3087687.png)
![4-(3-Phenyl-pyrazolo[1,5-A]pyrimidin-6-YL)-phenol methanesulfonate](/img/structure/B3087697.png)

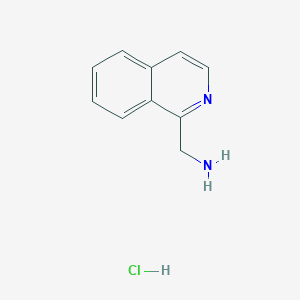
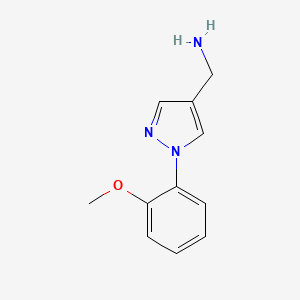
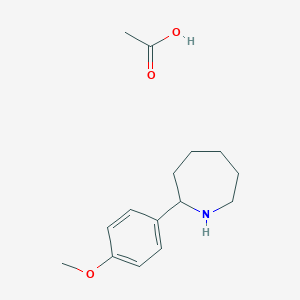
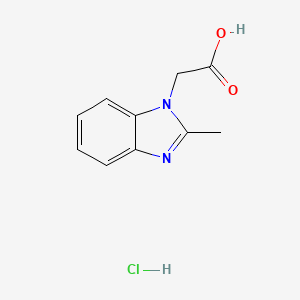

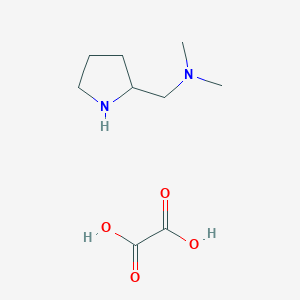
![(2-Imidazo[2,1-b][1,3]thiazol-6-ylethyl)amine dihydrochloride](/img/structure/B3087755.png)
![[(3,5-Dimethyl-4-isoxazolyl)methyl]methylamine hydrochloride](/img/structure/B3087757.png)
